

# N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride*

Cat. No.: B056679

[Get Quote](#)

An In-depth Technical Guide to **N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride**: Structure, Synthesis, and Properties

## Abstract

**N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride** is a derivative of the amino acid L-lysine, where the epsilon-amino group and the carboxylic acid group are protected by a carbobenzoxy (Cbz or Z) group and a benzyl ester, respectively. This compound serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis, aimed at researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

The molecular structure of **N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride** incorporates two key protecting groups: the carbobenzoxy group on the N6 (epsilon) nitrogen and a benzyl ester at the C1 carboxyl position. The alpha-amino group remains as a hydrochloride salt, which is crucial for subsequent peptide coupling reactions.

IUPAC Name: benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride<sup>[3]</sup>

Synonyms: H-Lys(Z)-OBzl·HCl, (S)-BENZYL 2-AMINO-6-(((BENZYLOXY)CARBONYL)AMINO)HEXANOATE HCL, N-epsilon-Carbobenzyloxy-L-lysine benzyl ester hydrochloride[4][5]

## Physicochemical Data

The quantitative properties of **N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride** are summarized in the table below for easy reference.

| Property          | Value                                                                      | Source    |
|-------------------|----------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>21</sub> H <sub>27</sub> CIN <sub>2</sub> O <sub>4</sub>            | [4][5][6] |
| Molecular Weight  | 406.90 g/mol                                                               | [4][6][7] |
| Melting Point     | 138-140°C                                                                  | [5][6]    |
| Appearance        | White to off-white powder                                                  | [5][8]    |
| Solubility        | DMSO, DMF, Methanol                                                        | [8]       |
| Optical Rotation  | $[\alpha]_{D}^{20} 6.5 \pm 1^{\circ}$ , c = 0.5% in 0.1 M HCl              | [5][8]    |
| CAS Number        | 6366-70-7                                                                  | [3][5]    |
| SMILES            | <chem>C1=CC=C(C=C1)CC(=O)ONC</chem><br>CCC--INVALID-LINK--[NH3+].<br>[Cl-] | [4]       |
| InChIKey          | XHBTZNKKLKICJY-<br>FYZYNONXSA-N                                            | [5][6]    |

## Synthesis Pathway

The synthesis of **N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups. The overall strategy involves two primary stages:

- Selective Protection of the N6-Amino Group: The epsilon-amino group of L-lysine is more nucleophilic than the alpha-amino group under specific pH conditions. This allows for its

selective protection using benzyl chloroformate (Cbz-Cl).

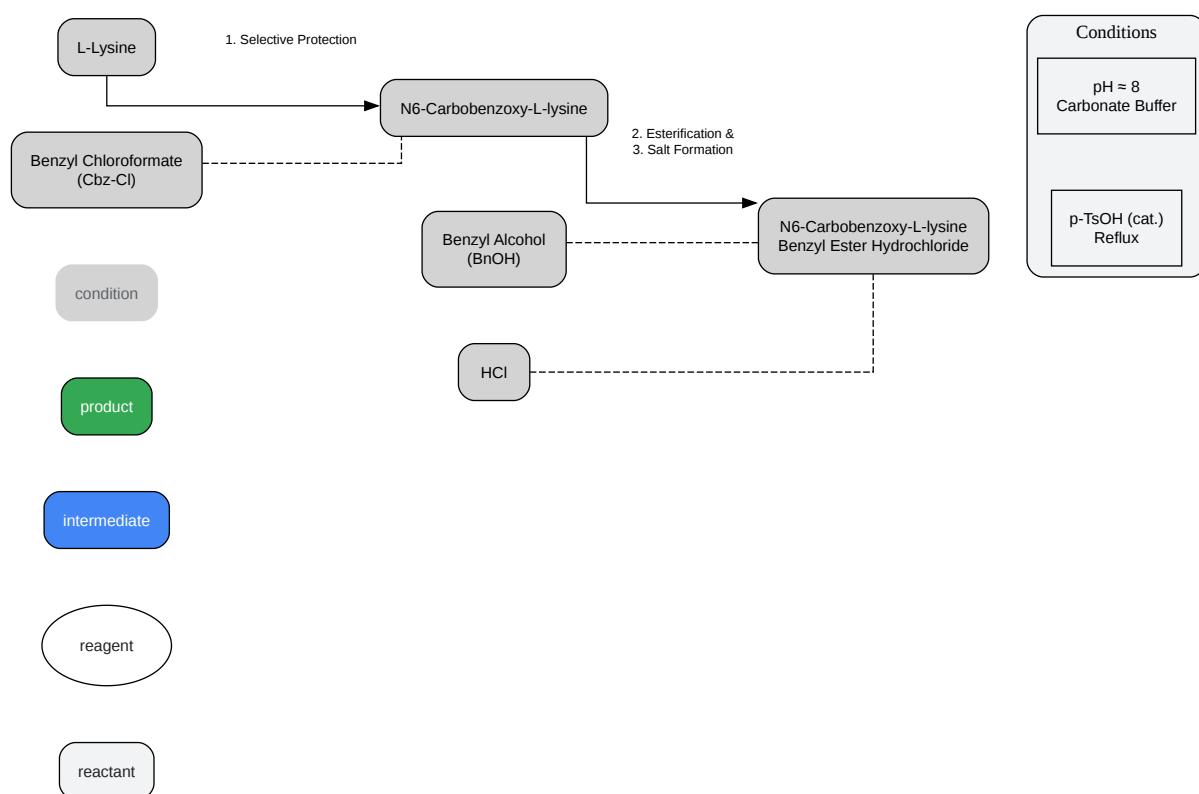
- Esterification of the Carboxylic Acid: The carboxylic acid group of the N6-protected lysine is then esterified with benzyl alcohol.
- Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt of the alpha-amino group.

## Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride**, compiled from established chemical principles for amino acid modification.

### Step 1: Synthesis of N6-Carbobenzoxy-L-lysine

- Dissolution: Dissolve L-lysine (1 equivalent) in a 0.1 M carbonate buffer solution (pH  $\approx$  8).<sup>[9]</sup>
- Protection: Cool the solution in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent) dropwise while vigorously stirring. Maintain the pH of the solution around 8 by the concurrent addition of a base (e.g., NaOH solution).
- Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).<sup>[9]</sup>
- Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the product.
- Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield N6-Carbobenzoxy-L-lysine.


### Step 2: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride

- Esterification: Suspend N6-Carbobenzoxy-L-lysine (1 equivalent) in benzyl alcohol (used as both solvent and reactant). Add a catalytic amount of p-toluenesulfonic acid.
- Water Removal: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

- Reaction Monitoring: Monitor the progress of the esterification by TLC.
- Isolation of the Ester: After completion, cool the reaction mixture. Add diethyl ether to precipitate the benzyl ester. Filter the solid and wash it with ether to remove excess benzyl alcohol and p-toluenesulfonic acid.
- Hydrochloride Salt Formation: Dissolve the crude ester in a suitable solvent like ethyl acetate.<sup>[10]</sup> Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., dioxane), until precipitation is complete.
- Final Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain **N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride**.<sup>[10]</sup>

## Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)**Caption: Synthesis pathway of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride.**

## Applications in Research and Development

**N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride** is primarily utilized as a key intermediate in peptide synthesis.<sup>[1]</sup> The presence of the Cbz protecting group on the side chain and the benzyl ester at the C-terminus allows for the selective formation of peptide bonds at the free alpha-amino group.<sup>[11]</sup> This makes it an invaluable tool for constructing complex peptides and proteins with specific lysine modifications.<sup>[2]</sup> Furthermore, amino acid derivatives like this are explored for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.<sup>[1][6][7]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 4. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27CIN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 6. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsoc [chemsoc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]
- 10. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056679#n6-carbobenzoxy-l-lysine-benzyl-ester-hydrochloride-structure-and-synthesis>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)